6-(2,5-Dichlorophenyl)pyrimidin-4-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-(2,5-Dichlorophenyl)pyrimidin-4-ol consists of a pyrimidine ring attached to a 2,5-dichlorophenyl group at the 6-position and a hydroxyl group at the 4-position. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Scientific Research Applications
Biological and Medicinal Chemistry Applications
Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives, such as those synthesized from 4-fluoro-3-methyl acetophenone through chalcone formation, have been found to exhibit significant anti-inflammatory and analgesic activities. The presence of a chlorophenyl substitution at the pyrimidine position significantly enhances these effects, suggesting the importance of substituent nature in biological activity (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antihypertensive Activity : Certain pyrimidine derivatives, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, have shown the ability to lower blood pressure in spontaneously hypertensive rats to normotensive levels at oral doses, demonstrating potential antihypertensive activity (L. Bennett, C. J. Blankley, R. W. Fleming, R. Smith, & D. Tessman, 1981).
Antitumor Activity : Pyrimidine derivatives, including 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase, showing significant activity against Walker 256 carcinosarcoma in rats, indicating potential applications in cancer treatment (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, & C. A. Nichol, 1980).
Anticancer Activity : The crystal structure of certain pyrazolo[1,5-a]pyrimidine derivatives has been associated with moderate anticancer activity, pointing to the structural significance in the design of anticancer drugs (Lu Jiu-fu, Ge Hong-guang, Zhang Hui, Guo Jing-jing, Liang Shan-shan, & Shi Juan, 2015).
Nonlinear Optical (NLO) Applications : Pyrimidine derivatives have been studied for their nonlinear optical properties, indicating their potential in NLO applications and optoelectronic devices. This includes the exploration of thiopyrimidine derivatives for their electronic, linear, and nonlinear optical properties, highlighting the importance of pyrimidine structures in photophysical properties and NLO activity (A. Hussain et al., 2020).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 6-(2,5-Dichlorophenyl)pyrimidin-4-ol is not available, general safety measures for handling pyrimidin-4-ol compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWBXDMJVVHABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=O)NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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